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Compound of Interest

Compound Name: Methyl 2,4-dioxohexanoate

CAS No.: 20577-62-2

Cat. No.: B3049425

Get Quote

Executive Summary: The "Fingerprint" of a Scaffold
Methyl 2,4-dioxohexanoate (CAS: 20577-62-2) is a critical

-diketo ester intermediate used extensively in the synthesis of heterocycles like pyrazoles and
isoxazoles. In drug discovery, verifying the identity of this specific isomer against its structural
analogues (e.g., ethyl 2,4-dioxopentanoate) is a frequent analytical challenge.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation pattern

of methyl 2,4-dioxohexanoate. Unlike generic spectral libraries, we focus on the mechanistic

causality of ion formation, enabling you to distinguish this compound from isobaric impurities

and structural isomers with high confidence.
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Feature
Methyl 2,4-dioxohexanoate
(Target)

Ethyl 2,4-dioxopentanoate
(Isomer)

Molecular Weight 158 Da 158 Da

Base Peak (Typical) m/z 57 (Propionyl) m/z 43 (Acetyl)

Diagnostic Ester Ion

m/z 59 (

COOCH

)

m/z 73 (

COOC

H

)

Key Neutral Loss Loss of Ethyl (29 Da) Loss of Methyl (15 Da)

Chemical Identity & Structural Context
Before interpreting the spectrum, the structural connectivity must be mapped to the

fragmentation potential.

Property Specification

IUPAC Name Methyl 2,4-dioxohexanoate

Common Name Propionylpyruvate methyl ester

Formula

C

H

O

Exact Mass 158.0579 Da

Structure (SMILES) CCC(=O)CC(=O)C(=O)OC

Key Moieties

Methyl Ester (C1),

-Keto (C2),

-Keto (C4), Ethyl Tail (C5-C6)
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Fragmentation Mechanism (Electron Ionization)
Under Electron Ionization (EI) at 70 eV, methyl 2,4-dioxohexanoate undergoes predictable

-cleavages driven by the stability of the resulting acylium ions. The fragmentation is dominated
by the rupture of bonds adjacent to the carbonyl groups at C2 and C4.

Primary Fragmentation Pathways
The molecule can be visualized as three blocks linked by carbonyls: [Methoxy] --

[Oxalyl/Methylene] -- [Ethyl].

Formation of Propionyl Ion (m/z 57):

Mechanism:

-cleavage between C3 and C4.

Significance: This is often the base peak or a major ion, confirming the presence of the

ethyl tail (C

H

-C=O

). This distinguishes it from methyl-terminated analogues.

Equation:

Formation of Carbomethoxy Ion (m/z 59):

Mechanism:

-cleavage between C1 and C2.

Significance: Confirms the methyl ester moiety (

COOCH

).
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Equation:

Loss of Alkoxy Group (m/z 127):

Mechanism: Cleavage of the Ester O-CH

bond.

Significance: Loss of methoxy radical (31 Da).

Ion:

at m/z 127.

Loss of Ethyl Tail (m/z 129):

Mechanism:

-cleavage at C4-C5.

Significance: Loss of ethyl radical (29 Da).

Ion:

at m/z 129.

Visualization of Fragmentation Tree
The following diagram maps the logical flow from the molecular ion to diagnostic fragments.

Molecular Ion
[M]+ m/z 158

Loss of Methoxy
[M - OCH3]+

m/z 127

- •OCH3 (31)

Loss of Ethyl
[M - C2H5]+

m/z 129

- •C2H5 (29)

Propionyl Ion
[Et-C=O]+

m/z 57
(Base Peak Candidate)

α-Cleavage (C3-C4)

Carbomethoxy Ion
[MeO-C=O]+

m/z 59

α-Cleavage (C1-C2)
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Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for Methyl 2,4-dioxohexanoate under EI (70 eV).

Comparative Analysis: The Isomer Trap
A common error in synthesis is confusing Methyl 2,4-dioxohexanoate with its isomer Ethyl

2,4-dioxopentanoate. Both have a MW of 158, but their mass spectra are distinct fingerprints.

Diagnostic Comparison Table
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Ion (m/z)
Methyl 2,4-
dioxohexanoate

Ethyl 2,4-
dioxopentanoate

Interpretation

158 Present (Weak) Present (Weak)
Molecular Ion (

)

129 High Low/Absent
Loss of Ethyl (Tail) vs

Loss of Methyl (Tail)

113 Low/Absent High
Loss of Ethoxy (Ester)

[158 - 45]

127 High Low/Absent
Loss of Methoxy

(Ester) [158 - 31]

57 Major Peak Minor

Propionyl (

) vs Acetyl (

)

43 Minor Major Peak

Acetyl (

) is dominant in the

pentanoate isomer

59 Present Absent
Carbomethoxy (

)

73 Absent Present
Carboethoxy (

)

Analyst Note: If your spectrum shows a dominant peak at m/z 43 and m/z 113, you likely have

the Ethyl 2,4-dioxopentanoate isomer, not the target methyl hexanoate.

Experimental Protocol: Self-Validating Identification
To confirm the identity of Methyl 2,4-dioxohexanoate in a reaction mixture, follow this

standard operating procedure (SOP).
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Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or

Methanol.

Reasoning: DCM is preferred for EI to avoid solvent tailing; Methanol is acceptable if

derivatization is not performed.

Concentration: Final concentration should be approx. 10-50 ppm.

GC-MS Parameters (Standard)
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min.

Inlet Temp: 250°C (Split 20:1).

Oven Program: 50°C (hold 1 min)

10°C/min

280°C.

Ion Source: Electron Ionization (EI), 70 eV, 230°C.

Scan Range: m/z 35 – 300.

Validation Checklist
Retention Time: Verify elution order. Methyl esters typically elute slightly earlier than their

ethyl ester analogues on non-polar columns.

Base Peak Check: Is m/z 57 significantly more intense than m/z 43? (Yes = Pass).

Ester Check: Is m/z 59 present? (Yes = Pass).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Ethyl 5-methyl-2,4-dioxohexanoate | C9H14O4 | CID 3017501 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Methyl 5-methyl-2,4-dioxohexanoate | C8H12O4 | CID 12150600 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Ethyl 2,4-dioxohexanoate | Research Chemical | RUO [benchchem.com]

To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation
Pattern of Methyl 2,4-dioxohexanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049425/docs#technical-guide-mass-spectrometry-
fragmentation-pattern-of-methyl-2-4-dioxohexanoate]

Disclaimer & Data Validity:
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Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methyl-2_4-dioxohexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/12150600
https://www.benchchem.com/product/b3049425/docs?utm_src=pdf-body#technical-guide-mass-spectrometry-fragmentation-pattern-of-methyl-2-4-dioxohexanoate
https://www.benchchem.com/product/b078159
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methyl-2_4-dioxohexanoate
https://www.benchchem.com/product/b3049425?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methyl-2_4-dioxohexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-methyl-2_4-dioxohexanoate
https://pubchem.ncbi.nlm.nih.gov/compound/12150600
https://pubchem.ncbi.nlm.nih.gov/compound/12150600
https://www.benchchem.com/product/b078159
https://www.benchchem.com/product/b3049425/docs#technical-guide-mass-spectrometry-fragmentation-pattern-of-methyl-2-4-dioxohexanoate
https://www.benchchem.com/product/b3049425/docs#technical-guide-mass-spectrometry-fragmentation-pattern-of-methyl-2-4-dioxohexanoate
https://www.benchchem.com/product/b3049425/docs#technical-guide-mass-spectrometry-fragmentation-pattern-of-methyl-2-4-dioxohexanoate
https://www.benchchem.com/product/b3049425/docs#technical-guide-mass-spectrometry-fragmentation-pattern-of-methyl-2-4-dioxohexanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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